molecular formula C18H22N4O4S B2603216 2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one CAS No. 1203281-54-2

2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B2603216
CAS No.: 1203281-54-2
M. Wt: 390.46
InChI Key: PFBYQKQZLBHPTK-UHFFFAOYSA-N
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Description

2-(1-(4-(Methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two pharmacologically active moieties: a pyridazin-3(2H)-one core and a 4-(methylsulfonyl)piperazine group. The pyridazinone scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities. Derivatives containing this core have been extensively investigated for their potential in treating cardiovascular diseases as vasodilators, as well as in oncology as targeted anticancer agents . The 4-(methylsulfonyl)piperazine group is a common feature in many potent, drug-like molecules and is known to improve pharmacokinetic properties and enhance binding affinity to biological targets . This specific structural combination suggests potential for research into pathways relevant to both cardiovascular and proliferative diseases, an area sometimes referred to as reverse cardio-oncology . The presence of the methylsulfonyl group attached to the piperazine ring can contribute to key drug-like properties, potentially aiding in solubility and metabolic stability. Researchers may find this compound valuable for screening against kinase targets or for probing cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, where similar structural motifs have shown activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-14(18(24)20-10-12-21(13-11-20)27(2,25)26)22-17(23)9-8-16(19-22)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBYQKQZLBHPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)S(=O)(=O)C)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added via sulfonation reactions, often using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substituent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight : Compound A’s higher molecular weight (477.53 vs. 409.48 g/mol) reflects its additional fluorine atom and morpholinyl group.
  • Crystal Packing : The triclinic system of Compound A, with its elongated unit cell parameters, suggests dense packing influenced by the morpholinyl and fluorophenyl groups . The absence of similar data for the target compound precludes direct comparison, but the methylsulfonyl group’s bulk and polarity may favor distinct packing motifs.
  • Electronic Effects : The -SO₂CH₃ group in the target compound likely increases solubility in polar solvents compared to Compound A’s fluorophenyl-morpholinyl combination.

Biological Activity

2-(1-(4-(Methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18_{18}H22_{22}N4_{4}O3_{3}S. It features a piperazine moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties. The presence of the methylsulfonyl group enhances its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, derivatives containing piperazine rings demonstrated significant AChE inhibition with IC50_{50} values in the low micromolar range .
  • Antimicrobial Activity : Research indicates that related compounds exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The sulfonamide functionality is crucial for this activity .
  • Anti-inflammatory Effects : Some derivatives have shown selective inhibition of COX-2 over COX-1, suggesting potential use in anti-inflammatory therapies. For example, certain synthesized compounds demonstrated COX-2 inhibitory activity with IC50_{50} values ranging from 0.10 to 0.31 µM .

Biological Activity Data

The following table summarizes key biological activities reported for compounds similar to this compound:

Activity TypeTarget Enzyme/PathogenIC50_{50} Value (µM)Reference
AChE InhibitionAcetylcholinesterase0.63 - 6.28
Antibacterial ActivitySalmonella typhiModerate to Strong
COX-2 InhibitionCyclooxygenase 20.10 - 0.31
Urease InhibitionUrease1.13 - 6.28

Case Study 1: Antibacterial Screening

A series of synthesized compounds, including those with a piperazine core, were screened for antibacterial activity against multiple bacterial strains. The results indicated that several compounds exhibited strong inhibitory effects against Salmonella typhi, highlighting the potential of this chemical class in developing new antibiotics .

Case Study 2: Enzyme Inhibition

In a study focused on enzyme inhibitors, compounds derived from similar structures were evaluated for their AChE and urease inhibition capabilities. The most active derivatives showed promising IC50_{50} values, suggesting their potential role in treating conditions like Alzheimer's disease and urinary tract infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and what challenges arise during the piperazine sulfonylation step?

  • Methodological Answer : The synthesis typically involves coupling a pyridazinone core with a sulfonylated piperazine moiety. Key steps include:

  • Sulfonylation : Reacting piperazine derivatives with methylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C). Challenges include regioselectivity and byproduct formation due to competing N-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity. Yield optimization requires strict control of stoichiometry and reaction time.

Q. How can the crystalline structure of this compound be validated, and which crystallographic parameters are most informative?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical parameters include:

ParameterValue (Example)Significance
Space groupTriclinic, P1Molecular packing symmetry
Unit cell dimensionsa = 8.9168 Å, b = 10.7106 ÅConfirms molecular dimensions
R-factor0.036Measures refinement accuracy
Data collection with a STOE IPDS 2 diffractometer (Mo Kα radiation) and integration via X-RED32 software ensures precision .

Advanced Research Questions

Q. What in silico strategies predict binding affinity to kinase targets, and how can docking results be experimentally validated?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Suite with kinase crystal structures (e.g., PDB entries). Focus on hydrogen bonding with the pyridazinone core and hydrophobic interactions with the phenyl group.
  • Validation : Compare predicted binding modes with:
  • Biochemical assays : Measure IC₅₀ values via kinase inhibition assays (e.g., ADP-Glo™).
  • Mutagenesis : Introduce mutations (e.g., Ala-scanning) in predicted binding pockets to assess affinity changes .

Q. How should researchers resolve contradictions in pharmacokinetic data for pyridazinone derivatives, particularly regarding bioavailability?

  • Methodological Answer : Design a comparative study with:

  • Variables : Administration routes (oral vs. IV), formulations (nanoparticles vs. free compound).
  • Analytical Methods : LC-MS/MS quantification in plasma (LLOQ: 1 ng/mL) with isotope-labeled internal standards.
  • Statistical Analysis : Use ANOVA to assess inter-study variability. Address matrix effects via post-column infusion experiments .

Q. What analytical techniques optimize quantification in biological matrices while minimizing matrix effects?

  • Methodological Answer :

TechniqueConditionsMatrix Effect Mitigation
LC-MS/MSC18 column, 0.1% formic acid in ACNProtein precipitation with cold ACN
HPLC-UVBuffer pH 6.5 (ammonium acetate)Solid-phase extraction (C18 cartridges)
Calibration curves must span 1–1000 ng/mL, with recovery rates >85% .

Contradiction Analysis & Experimental Design

Q. How do structural modifications to the pyridazinone core alter selectivity for adenosine vs. purinergic receptors?

  • Methodological Answer : Perform SAR studies using analogs with:

  • Substituents : Vary phenyl groups (electron-withdrawing/-donating) and sulfonyl groups.
  • Assays : Radioligand binding (³H-CCPA for adenosine A₁/A₃ receptors) vs. calcium flux assays (for P2Y receptors).
  • Data Interpretation : Compare IC₅₀ ratios (A₁/P2Y) to identify selectivity drivers. Contradictions may arise from off-target allosteric effects, requiring patch-clamp validation .

Q. What controls are essential for electrophysiology studies investigating off-target ion channel effects?

  • Methodological Answer :

  • Positive Controls : Known channel blockers (e.g., nifedipine for L-type Ca²⁺ channels).
  • Negative Controls : Vehicle (DMSO ≤0.1%) and sham-treated cells.
  • Blinding : Randomize compound administration to avoid observer bias.
    Use a split-plot design (as in ) with ≥4 replicates to ensure reproducibility.

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